4-Heptadecanone chemical structure and formula.
4-Heptadecanone chemical structure and formula.
Executive Summary
4-Heptadecanone (CAS: 53685-77-1) is a long-chain aliphatic ketone characterized by a propyl group and a tridecyl group flanking a carbonyl center. Unlike its symmetric counterparts (e.g., 9-heptadecanone), its asymmetry imparts unique crystallization behaviors and spectroscopic signatures. This compound serves as a critical intermediate in the synthesis of insect pheromones, a lipophilic standard for gas chromatography retention indexing, and a model substrate for studying lipid oxidation pathways. This guide outlines its physicochemical profile, validated synthetic protocols, and analytical characterization.
Chemical Identity & Structural Analysis[1][2][3]
The structure of 4-heptadecanone consists of a 17-carbon backbone with a ketone functionality at the C4 position. The asymmetry (C3 vs. C13 alkyl chains) creates distinct magnetic environments for the alpha-methylene protons, resolvable by high-field NMR.
| Parameter | Detail |
| IUPAC Name | Heptadecan-4-one |
| CAS Registry Number | 53685-77-1 |
| Molecular Formula | C₁₇H₃₄O |
| Molecular Weight | 254.45 g/mol |
| SMILES | CCCCCCCCCCCCCC(=O)CCC |
| InChI Key | UIDOOQRSFZDBLK-UHFFFAOYSA-N |
| Structural Class | Asymmetric Dialkyl Ketone |
Physicochemical Profile
4-Heptadecanone exists as a waxy solid at room temperature, typical of ketones with carbon chains exceeding C12. Its lipophilicity dictates its solubility profile, making it compatible with non-polar organic solvents but virtually insoluble in aqueous media.
| Property | Value | Context/Notes |
| Melting Point | 41.5 °C | Solid-liquid transition is sharp; purity dependent. |
| Boiling Point | ~320 °C (est.) | Extrapolated from heptadecane (302°C) + ketone polarity. |
| Density | ~0.82 g/cm³ | Typical for long-chain aliphatic ketones. |
| LogP (Octanol/Water) | ~7.5 | Highly lipophilic; bioaccumulative potential. |
| Solubility | Soluble | Hexane, DCM, Diethyl Ether, THF. |
| Solubility | Insoluble | Water, Methanol (cold). |
Synthetic Pathways[5]
To ensure high regioselectivity and yield, two primary pathways are recommended. Method A (Weinreb Amide) is preferred for precision drug development applications to prevent over-alkylation. Method B (Nitrile Addition) is a scalable alternative for industrial batch production.
Method A: The Weinreb Amide Route (High Precision)
This method utilizes the stability of the Weinreb amide intermediate to prevent the formation of tertiary alcohols, a common side reaction in direct Grignard additions to acid chlorides.
Protocol:
-
Precursor Preparation: Convert Butyric acid to N-methoxy-N-methylbutyramide (Weinreb amide) using DCC/DMAP coupling.
-
Grignard Formation: Generate Tridecylmagnesium bromide from 1-bromotridecane and Mg turnings in anhydrous THF. Iodine crystal may be used as an initiator.
-
Nucleophilic Attack: Add the Grignard reagent (1.1 eq) dropwise to the Weinreb amide solution at 0°C. The stable tetrahedral intermediate prevents double addition.
-
Hydrolysis: Quench with 1M HCl to collapse the intermediate and release 4-heptadecanone.
Method B: Nitrile Addition (Scalable)
Protocol:
-
Reagents: Butyronitrile (C4 precursor) and Tridecylmagnesium bromide (C13 nucleophile).
-
Reaction: Reflux the Grignard reagent with Butyronitrile in diethyl ether/THF for 4–6 hours. This forms the magnesium salt of the ketimine.
-
Hydrolysis: Acidic hydrolysis (H₂SO₄/Ice) converts the ketimine salt directly to the ketone.
Visualization of Synthetic Logic
Caption: Comparative synthetic routes. Top: Weinreb amide route for high purity. Bottom: Nitrile route for scalability.
Analytical Characterization
Validating the identity of 4-heptadecanone requires a multi-modal approach. The asymmetry of the molecule provides distinct fragmentation patterns in Mass Spectrometry (MS).
Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): Strong, sharp absorption at 1715 ± 5 cm⁻¹ .
-
Alkyl (C-H): Strong absorptions at 2920 cm⁻¹ (asymmetric stretch) and 2850 cm⁻¹ (symmetric stretch).
-
Fingerprint: Skeletal vibrations typical of long-chain alkanes (720 cm⁻¹ rocking).
Mass Spectrometry (EI-MS)
Electron Impact ionization reveals the structural asymmetry via McLafferty rearrangements and alpha-cleavages.
-
Molecular Ion [M]⁺: m/z 254 (often weak).
-
Base Peak (McLafferty): m/z 86 .
-
Mechanism:[1] Rearrangement involving the tridecyl chain gamma-hydrogen.
-
Fragment: Enol of 2-pentanone ([CH₂=C(OH)C₃H₇]⁺ is incorrect; actual fragment is the enol of 2-pentanone derived from the propyl side carbonyl retention? No.
-
Correction: The McLafferty rearrangement on the tridecyl side (long chain) involves the gamma-hydrogen of the tridecyl chain transferring to the oxygen. The bond cleavage occurs between the alpha and beta carbons of the tridecyl chain.
-
Resulting Ion: The carbonyl stays with the short chain (propyl). The fragment is the enol of 2-pentanone (C₅H₁₀O, m/z 86).
-
-
Alpha-Cleavage:
-
Loss of Propyl radical → [C₁₃H₂₇-C≡O]⁺ (m/z 211 ).
-
Loss of Tridecyl radical → [C₃H₇-C≡O]⁺ (m/z 71 ).
-
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz.
| Shift (δ) | Multiplicity | Integration | Assignment |
| 2.38 | Triplet (t) | 4H | α-CH₂ (Protons adjacent to C=O on both sides) |
| 1.56 | Multiplet (m) | 4H | β-CH₂ (Protons beta to C=O) |
| 1.25 | Broad Singlet | ~20H | Bulk CH₂ (Chain interior) |
| 0.91 | Triplet (t) | 3H | Terminal CH₃ (Propyl side) |
| 0.88 | Triplet (t) | 3H | Terminal CH₃ (Tridecyl side) |
Applications in Research & Industry
Pheromone Research
Long-chain ketones act as semiochemicals in various insect orders. 4-Heptadecanone is structurally homologous to pheromones found in Lepidoptera and Hymenoptera. It is used as:
-
Biosynthetic Probe: Investigating fatty acid oxidation pathways in pheromone glands.
-
Behavioral Antagonist: In field trials, saturated ketone analogs often disrupt the mating signals of pests relying on unsaturated ketone pheromones.
Analytical Standards
Due to its high boiling point and chemical stability, 4-heptadecanone is a standard for calculating Kovats Retention Indices (RI) in gas chromatography, specifically for distinguishing between isomeric ketones in complex lipid mixtures.
Safety & Handling (SDS Summary)
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Storage: Store in a cool, dry place (2–8°C recommended to maintain solid state and prevent tackiness).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner.
-
References
-
NIST Chemistry WebBook. 4-Heptadecanone: Gas Phase Ion Energetics and Spectral Data. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 4-Heptadecanone (CID 98675). National Library of Medicine. Available at: [Link]
-
CAS Common Chemistry. 4-Heptadecanone Physicochemical Properties. American Chemical Society.[4] Available at: [Link]
